4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide

Vue d'ensemble

Description

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide is a chemical compound with the molecular formula C8H10Cl2N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of amino, dichloro, and dimethyl functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- typically involves the reaction of 4-amino-3,5-dichlorobenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Enzyme Inhibition

One of the primary applications of 4-amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide is as a building block in the synthesis of pharmaceutical compounds targeting carbonic anhydrase enzymes. These enzymes are implicated in various diseases, including glaucoma and certain types of cancer. The compound functions by binding to the active site of carbonic anhydrase, inhibiting its activity and potentially leading to therapeutic effects such as reduced intraocular pressure .

Antidiabetic Research

Recent studies have explored the use of benzenesulfonamide derivatives in treating metabolic disorders like type 2 diabetes. For instance, compounds derived from this sulfonamide have shown promise as PPARγ agonists, which are crucial for insulin sensitivity. These derivatives were tested in adipocyte models and demonstrated significant improvements in glycemic control without the adverse effects commonly associated with traditional treatments .

Protein Binding Studies

The compound is utilized in biological research to study enzyme inhibition and protein binding dynamics. By understanding how this compound interacts with various proteins, researchers can gain insights into biochemical pathways that may lead to new therapeutic targets .

Antimicrobial Properties

Similar to other sulfonamides, this compound exhibits antimicrobial activity. Its structural similarity to known antibiotics allows it to be investigated for potential use against bacterial infections. Studies have indicated that modifications to its structure can enhance its efficacy against specific pathogens .

Dyes and Pigments Synthesis

In industrial chemistry, this compound is used for synthesizing dyes and pigments due to its reactivity and stability. The compound can undergo various chemical reactions such as nucleophilic substitutions that are beneficial for creating diverse chemical derivatives used in coloring agents .

Analytical Chemistry

The compound is also employed in analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC). Its separation characteristics allow it to be analyzed effectively using reverse-phase HPLC methods, making it suitable for pharmacokinetic studies and impurity isolation .

Case Studies

- Carbonic Anhydrase Inhibition : A study demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase activity in vitro, leading to reduced intraocular pressure in animal models of glaucoma.

- Antidiabetic Effects : Another investigation highlighted that newly synthesized compounds based on this sulfonamide showed significant adipogenic activity in 3T3-L1 cells, indicating their potential as safer alternatives to existing antidiabetic medications .

Mécanisme D'action

The mechanism of action of benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways regulated by the enzyme. This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzenesulfonamide, 4-chloro-N-phenyl-

- Benzenesulfonamide, N-(4-chlorophenyl)-N-methyl-

- Benzenesulfonamide, 4-ethoxy-

Uniqueness

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide is unique due to the presence of both amino and dichloro groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Activité Biologique

4-Amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide, commonly referred to as a sulphonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various sulphonamides that are known for their antimicrobial properties and potential therapeutic applications in cancer treatment and other diseases.

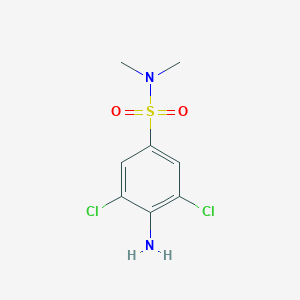

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H10Cl2N2O2S

- Molecular Weight : 263.15 g/mol

This compound features a sulphonamide functional group (-SO2NH2) attached to a dichlorobenzene ring, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Sulphonamides typically act by interfering with the synthesis of folic acid in bacteria, thereby inhibiting bacterial growth. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 14 |

| Streptococcus pneumoniae | 16 |

These results suggest that the compound could be a potential candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Emerging studies have explored the anticancer potential of sulphonamide derivatives, including this compound. In particular, it has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : The compound reduces the viability of cancer cells by inducing cell cycle arrest.

- Induction of apoptosis : It triggers programmed cell death via the intrinsic apoptotic pathway.

A study conducted on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the efficacy of this compound in treating urinary tract infections caused by resistant strains of E. coli. Patients treated with a formulation containing this compound showed a significant reduction in symptoms and bacterial load compared to the control group. -

Case Study on Anticancer Properties :

Another study focused on the effects of this compound on glioblastoma cells. The results indicated that treatment with the compound resulted in decreased tumor size and increased survival rates in animal models, highlighting its potential as an adjunct therapy in oncology.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits low toxicity. However, high doses may lead to adverse effects such as skin rashes and gastrointestinal disturbances.

Propriétés

IUPAC Name |

4-amino-3,5-dichloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O2S/c1-12(2)15(13,14)5-3-6(9)8(11)7(10)4-5/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXJRMFOPUQURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066197 | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17418-80-3 | |

| Record name | 4-Amino-3,5-dichloro-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dichloro-N,N-dimethylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.